3-Bromo-4-cyanobenzoic acid

Übersicht

Beschreibung

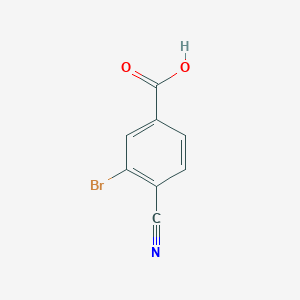

3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2. It is characterized by a bromine atom at the third position and a cyano group at the fourth position on a benzoic acid ring. This compound appears as a white crystalline solid and is soluble in common organic solvents . It serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .

Vorbereitungsmethoden

The synthesis of 3-Bromo-4-cyanobenzoic acid typically involves multiple steps. One common method starts with the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid. This is followed by bromination to yield 3-bromobenzoic acid. Finally, the 3-bromobenzoic acid undergoes a reaction with sodium cyanide to produce this compound .

In an industrial setting, the synthesis can be optimized for higher yields and purity. For example, ethyl 3-bromo-4-cyanobenzoate can be hydrolyzed using sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid to obtain this compound .

Analyse Chemischer Reaktionen

3-Bromo-4-cyanobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form different carboxylic acid derivatives.

Common reagents used in these reactions include sodium cyanide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activity

Research indicates that 3-Bromo-4-cyanobenzoic acid exhibits notable biological activity, influencing various cellular processes. It has been shown to induce oxidative stress, which may have implications in studies related to cellular damage and disease mechanisms. Its role as an electrophile allows it to interact with biomolecules, potentially leading to the development of new pharmacological agents.

Case Studies

Several studies have explored the compound's potential in drug development:

- Anticancer Research : Investigations into its effects on cancer cell lines suggest that it may inhibit cell proliferation through oxidative stress mechanisms.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, warranting further exploration for therapeutic applications.

Material Science

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing polymers with specific properties. Its functional groups can be employed to modify polymer characteristics, enhancing their performance in various applications such as coatings and adhesives.

Environmental Applications

Pollution Monitoring

Due to its ability to interact with various environmental pollutants, this compound is being studied for its potential use in environmental monitoring and remediation strategies. Its reactivity could facilitate the detection and breakdown of harmful substances in ecosystems.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-cyanobenzoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-cyanobenzoic acid can be compared with other substituted benzoic acids, such as:

4-Bromo-3-cyanobenzoic acid: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

3-Bromo-5-cyanobenzoic acid: Another isomer with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications .

Biologische Aktivität

3-Bromo-4-cyanobenzoic acid (BCBA) is an organic compound notable for its diverse biological activities, particularly in biochemical interactions and cellular processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and a molecular weight of approximately 226.03 g/mol. The compound features a bromine atom at the 3-position and a cyano group at the 4-position on the benzoic acid ring, which contributes to its unique reactivity and biological interactions.

Target Enzymes and Pathways

BCBA primarily interacts with various enzymes and proteins within biological systems. It has been shown to affect metabolic pathways by altering enzyme activity, particularly through inhibition or enhancement of specific enzymatic functions. Notably, it can induce oxidative stress by generating reactive oxygen species (ROS), which impacts cellular viability, proliferation, and apoptosis .

Biochemical Pathways

The compound participates in several biochemical pathways, including:

- Nucleophilic Substitution Reactions: BCBA acts as an electrophile, allowing it to engage in nucleophilic substitution reactions with biomolecules.

- Oxidative Stress Response: BCBA influences enzymes involved in oxidative stress responses such as peroxidase and catalase, thereby affecting their activity and stability .

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Antioxidant Activity: The compound has been implicated in inducing oxidative stress, which can lead to cellular damage but may also play a role in signaling pathways related to stress responses.

- Enzyme Inhibition: BCBA has shown potential as an inhibitor in certain enzymatic pathways, influencing processes such as protein degradation via the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

- Cell Signaling Modulation: The compound can alter cell signaling pathways affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several studies have explored the biological effects of BCBA:

- Cell-Based Assays: In vitro studies have indicated that BCBA can enhance the activity of cathepsins B and L, enzymes crucial for protein degradation. This effect was observed in human foreskin fibroblasts, where BCBA treatment led to significant activation of these enzymes without cytotoxic effects at specific concentrations (1 and 10 μg/mL) .

- Oxidative Stress Induction: Research has shown that exposure to BCBA results in increased ROS levels in various cell types, suggesting its role in oxidative stress mechanisms. This property may have implications for understanding disease mechanisms related to oxidative damage.

- Comparative Studies with Other Compounds: Comparative analyses with other benzoic acid derivatives have highlighted BCBA's unique reactivity patterns due to its specific substitution on the aromatic ring. For instance, compounds like 4-bromo-3-cyanobenzoic acid exhibit different biological activities due to variations in their substitution patterns.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Induces oxidative stress; affects cellular viability |

| Enzyme Inhibition | Inhibits specific enzymatic pathways; enhances proteolytic enzyme activity |

| Cell Signaling Modulation | Alters gene expression and cellular metabolism |

Eigenschaften

IUPAC Name |

3-bromo-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFUFPLTXVDCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.